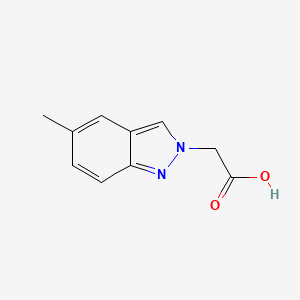

2-(5-methyl-2H-indazol-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methylindazol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-2-3-9-8(4-7)5-12(11-9)6-10(13)14/h2-5H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVSFGKIJPZUNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN(N=C2C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivative Chemistry of 2 5 Methyl 2h Indazol 2 Yl Acetic Acid

Established Synthetic Routes to 2-(5-methyl-2H-indazol-2-yl)acetic acid

The construction of the this compound scaffold is typically accomplished through well-established, sequential synthetic transformations. These routes prioritize the regioselective formation of the N2-substituted indazole, a critical determinant of the final product's chemical properties.

Multi-step Synthetic Pathways

A common and reliable method for the synthesis of this compound involves a multi-step sequence that begins with the formation of the 5-methyl-1H-indazole core, followed by regioselective N-alkylation and subsequent hydrolysis.

A representative multi-step synthesis can be outlined as follows:

Formation of 5-methyl-1H-indazole: This initial step can be achieved through several established methods. One common approach involves the diazotization of 2-amino-5-methylbenzonitrile, followed by reduction. Alternatively, the cyclization of 2-amino-4-methylacetophenone can yield the desired indazole core. A three-step synthesis starting from 3-fluoro-2-methylaniline (B146951) involves bromination, ring closure, and deprotection to furnish 5-bromo-4-fluoro-1H-indazole, which can be further modified to 5-methyl-1H-indazole. google.com

Regioselective N2-Alkylation: The alkylation of 5-methyl-1H-indazole with an appropriate two-carbon electrophile, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, is a crucial step that dictates the final substitution pattern. The reaction of 1H-indazole with halo esters in an alkaline solution typically yields a mixture of N1 and N2 isomers, with the N1 isomer often predominating. nih.gov However, reaction conditions can be optimized to favor the formation of the N2-substituted product. Factors such as the choice of base, solvent, and temperature play a significant role in directing the regioselectivity of the alkylation. For instance, the use of specific bases and solvents can influence the nucleophilicity of the N1 and N2 positions of the indazole ring, thereby controlling the product distribution.

Hydrolysis of the Ester: The final step involves the hydrolysis of the resulting ethyl 2-(5-methyl-2H-indazol-2-yl)acetate to the corresponding carboxylic acid. This transformation is typically achieved through either acidic or basic hydrolysis. Basic hydrolysis, often referred to as saponification, is carried out using a base such as sodium hydroxide (B78521) or potassium hydroxide and is an irreversible process that goes to completion. libretexts.org Acid-catalyzed hydrolysis, the reverse of esterification, is also effective but is a reversible reaction. libretexts.org

Interactive Data Table: Reagents and Conditions for Multi-step Synthesis

| Step | Starting Material | Reagents | Conditions | Product |

| 1 | 2-Amino-5-methylbenzonitrile | NaNO₂, HCl; SnCl₂ | Diazotization, then reduction | 5-methyl-1H-indazole |

| 2 | 5-methyl-1H-indazole | Ethyl bromoacetate, Base (e.g., K₂CO₃) | Alkylation in a suitable solvent (e.g., DMF) | Ethyl 2-(5-methyl-2H-indazol-2-yl)acetate |

| 3 | Ethyl 2-(5-methyl-2H-indazol-2-yl)acetate | NaOH or HCl (aq) | Basic or acidic hydrolysis | This compound |

Convergent and Divergent Synthetic Strategies

The principles of convergent and divergent synthesis can be applied to the preparation of this compound and its analogues, offering flexibility and efficiency in generating chemical diversity.

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. Starting from this compound as a central scaffold, a variety of derivatives can be prepared by modifying the carboxylic acid group. This strategy is particularly useful for structure-activity relationship (SAR) studies, where the systematic variation of a particular functional group is required. For example, the carboxylic acid can be converted into a range of esters, amides, and other functional groups to explore the impact of these modifications on the molecule's properties. A novel and divergent synthesis of indazole N-oxides has been reported based on the one-pot cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. rsc.org

Novel Methodologies for Indazole-2-yl Acetic Acid Synthesis

Recent advancements in synthetic organic chemistry have led to the development of novel methodologies for the synthesis of indazole-2-yl acetic acids, with a focus on improving efficiency, selectivity, and sustainability. These methods often employ catalytic systems and adhere to the principles of green chemistry.

Catalytic Approaches in Indazole Formation

Catalysis plays a pivotal role in modern organic synthesis, and several catalytic methods have been developed for the formation of the indazole ring system. These approaches often offer milder reaction conditions, higher yields, and improved regioselectivity compared to traditional methods.

Transition metal catalysts, such as copper, palladium, and rhodium, have been extensively used in the synthesis of indazoles. For instance, copper-catalyzed intramolecular N-N bond formation under mild conditions has been reported as an efficient route to 2H-indazoles. Similarly, palladium-catalyzed intramolecular amination reactions provide a pathway to various 2-aryl-2H-indazoles.

Recent research has also explored the use of organocatalysis for indazole synthesis, which avoids the use of potentially toxic and expensive heavy metals. These methods often rely on the use of small organic molecules to catalyze the desired transformations.

Interactive Data Table: Catalytic Systems for Indazole Synthesis

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to minimize environmental impact and improve sustainability. In the context of this compound synthesis, several green chemistry approaches have been explored.

The use of environmentally benign solvents, such as water, ethanol, or polyethylene (B3416737) glycol (PEG), in place of hazardous organic solvents is a key aspect of green synthesis. Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods.

Preparation of Structural Analogues and Derivatives of this compound

The carboxylic acid functionality of this compound serves as a versatile anchor point for the synthesis of a wide range of structural analogues and derivatives. This chemical flexibility is crucial for the exploration of structure-activity relationships in drug discovery and for the development of new materials with tailored properties.

The most common derivatizations of the carboxylic acid group include the formation of esters and amides.

Esterification: Esters of this compound can be readily prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a reaction known as Fischer esterification. nih.gov This reversible reaction can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. nih.gov A variety of alcohols, from simple alkyl alcohols to more complex and functionalized ones, can be employed to generate a diverse library of ester derivatives.

Amide Formation: Amides are typically synthesized by reacting the carboxylic acid with an amine. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with the amine. d-nb.info Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct formation of the amide bond from the carboxylic acid and the amine under mild conditions. A wide range of primary and secondary amines can be used, allowing for the introduction of various substituents on the amide nitrogen.

Interactive Data Table: Common Derivatives of this compound

| Derivative Type | General Structure | Synthetic Method | Reagents |

| Ester | R-COOR' | Fischer Esterification | Alcohol (R'-OH), Acid catalyst (e.g., H₂SO₄) |

| Amide | R-CONR'R'' | Acyl chloride/anhydride method or Coupling agent method | Amine (HNR'R''), Acyl chloride/anhydride or Coupling agent (e.g., DCC, EDC) |

By employing these synthetic strategies, a vast array of derivatives of this compound can be accessed, each with unique physicochemical and biological properties, thereby expanding the potential applications of this important chemical entity.

Strategies for Modification of the Indazole Core

The functionalization of the 2H-indazole core in this compound can be achieved through several modern synthetic methods, including C-H functionalization and cross-coupling reactions. rsc.org These approaches allow for the introduction of various substituents onto the heterocyclic ring system, enabling the exploration of structure-activity relationships.

C-H Functionalization: Direct C-H functionalization is an efficient method for modifying the indazole ring, often targeting the C3 position due to its reactivity. researchgate.netresearchgate.net Various transformations can be achieved:

Halogenation: The introduction of halogen atoms (I, Br, Cl) at the C3 position can be accomplished using reagents like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS). These halogenated intermediates are valuable precursors for subsequent cross-coupling reactions. chim.it

Nitration: Radical C3-nitration of 2H-indazoles has been reported using iron(III) nitrate, providing a direct route to 3-nitro-2H-indazole derivatives. chim.it

Sulfonylation: Electrochemical methods can be employed to introduce sulfonyl groups at the C3 position using sulfonyl hydrazides or sodium sulfinates as the sulfonyl source. chim.it

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the indazole ring can undergo electrophilic aromatic substitution. The pre-existing 5-methyl group is an ortho-, para-directing activating group. libretexts.org Therefore, electrophilic attack is expected to occur primarily at the C4 and C6 positions of the indazole ring. Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation can be applied, assuming the acetic acid side chain is protected or compatible with the reaction conditions.

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds on the indazole nucleus. researchgate.net These reactions typically require a halogenated or triflated indazole precursor.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halo-indazole (e.g., a 3-bromo- (B131339) or 7-bromo-indazole derivative) with an organoboronic acid to introduce new aryl or heteroaryl substituents. rsc.orgmdpi.com This method is widely used for the synthesis of complex biaryl systems.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling a halo-indazole with an amine in the presence of a palladium catalyst, yielding amino-indazole derivatives.

Sonogashira Coupling: This reaction involves the coupling of a halo-indazole with a terminal alkyne, catalyzed by palladium and copper complexes, to introduce alkynyl groups.

Table 1: Summary of Modification Strategies for the Indazole Core

Approaches to Acetic Acid Side Chain Derivatization

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of derivatives, such as esters, amides, and alcohols.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comresearchgate.net The reaction is an equilibrium process, and yields can be improved by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Alternatively, esterification can be achieved under milder conditions by first activating the carboxylic acid. For example, reaction with 1-alkyl-2-halopyridinium salts (Mukaiyama's reagent) in the presence of an alcohol and a tertiary amine can produce esters efficiently. rug.nl

Amidation: Amides are typically synthesized by reacting the carboxylic acid with a primary or secondary amine. Direct condensation requires high temperatures to drive off water. More commonly, the carboxylic acid is first activated. Reagents such as carbodiimides (e.g., DCC, EDC) or the use of boronic acid catalysts can facilitate amide bond formation under milder conditions. organic-chemistry.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(5-methyl-2H-indazol-2-yl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or borane (B79455) (BH₃) are effective for this transformation. The resulting alcohol can be a precursor for further modifications, such as conversion to ethers or halides.

Table 2: Derivatization of the Acetic Acid Side Chain

Synthesis of Isotopic Variants for Research Applications

Isotopically labeled compounds are indispensable tools in drug discovery and development, used to study metabolic pathways, reaction mechanisms, and as internal standards in quantitative analysis. wikipedia.org Isotopic labels can be incorporated into either the indazole core or the acetic acid side chain of this compound.

Labeling the Acetic Acid Side Chain: A straightforward approach to label the side chain is to use isotopically enriched starting materials. The synthesis of the parent compound typically involves the N-alkylation of 5-methyl-1H-indazole with a haloacetate ester. By using a labeled haloacetate, the isotope can be precisely incorporated.

Carbon-13 Labeling: Commercially available [1-¹³C]bromoacetic acid or [2-¹³C]bromoacetic acid can be esterified and then used to alkylate 5-methyl-1H-indazole. Subsequent hydrolysis of the ester yields the ¹³C-labeled target molecule. nih.gov Similarly, starting with [¹³C]methanol or ¹³CO₂ allows for the synthesis of labeled acetic acid precursors. nih.govrsc.org

Deuterium (B1214612) Labeling: Using deuterated bromoacetic acid (e.g., BrCD₂COOR) in the initial alkylation step will result in a side chain labeled with deuterium.

Labeling the Indazole Core: Introducing isotopes into the heterocyclic ring system often relies on hydrogen isotope exchange (HIE) reactions.

Deuterium/Tritium (B154650) Labeling: HIE reactions provide a method for direct C-H activation and incorporation of deuterium (²H) or tritium (³H). nih.gov This is often achieved by treating the substrate with a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a transition metal catalyst (e.g., Rhodium, Iridium, Palladium). nih.govnih.govresearchgate.net For the indazole ring, protons at various positions (C3, C4, C6, C7) could potentially be exchanged for deuterium, depending on the specific catalyst and reaction conditions used. Rhodium-based nanocatalysts have shown efficacy in labeling N-heterocycles under mild conditions. nih.gov

Table 3: Approaches to the Synthesis of Isotopic Variants

Preclinical Pharmacological Investigations of 2 5 Methyl 2h Indazol 2 Yl Acetic Acid

In Vitro Cellular Pharmacology Studies

Cell-Based Assays for Biological Activity

No information is publicly available regarding cell-based assays conducted to determine the biological activity of 2-(5-methyl-2H-indazol-2-yl)acetic acid.

Evaluation in Specific Cellular Pathways

There are no public records of studies evaluating the effects of this compound on specific cellular pathways.

Effects on Cellular Processes (e.g., proliferation, differentiation, apoptosis)

Data on the effects of this compound on cellular processes such as proliferation, differentiation, or apoptosis have not been reported in the available literature.

In Vivo Preclinical Model Studies

Exploratory Studies in Animal Models

No exploratory studies of this compound in animal models have been published.

Investigation of Pharmacodynamic Markers in Preclinical Systems

There is no publicly available information on the investigation of pharmacodynamic markers for this compound in preclinical systems.

Comparative Pharmacological Profiling with Related Indazole Compounds

To contextualize the potential pharmacological profile of this compound, it is informative to examine the preclinical findings for structurally related indazole compounds. These comparisons can offer insights into the possible biological activities and mechanisms of action that might be associated with the target compound.

A study on a series of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives revealed potent antiprotozoal activity. nih.gov Several of these compounds exhibited significant efficacy against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases surpassing the activity of the standard drug metronidazole. nih.gov This suggests that the 2H-indazole scaffold can be a promising framework for the development of new antiprotozoal agents. nih.gov

Furthermore, other indazole derivatives have been investigated for their potential as enzyme inhibitors. For instance, certain indazolo[5,4-a]pyrrolo[3,4-c]carbazole-4-ones, which contain a complex indazole-derived ring system, were identified as potent inhibitors of Dual Leucine Zipper Kinase (DLK), a target for neurodegenerative diseases. researchgate.net

The following table summarizes the observed biological activities of some related indazole compounds, providing a comparative perspective.

| Compound Class | Specific Examples | Observed Biological Activity | Reference |

| 2-phenyl-2H-indazole derivatives | Various synthesized compounds | Giardicidal, amebicidal, trichomonicidal | nih.gov |

| 2,3-diphenyl-2H-indazole derivatives | Various synthesized compounds | Antiprotozoal activity | nih.gov |

| Indazolo[5,4-a]pyrrolo[3,4-c]carbazole-4-ones | 8-pyrimidinyloxy derivatives | Potent inhibitors of Dual Leucine Zipper Kinase (DLK) | researchgate.net |

It is important to note that while these findings for related compounds are encouraging, the specific pharmacological profile of this compound can only be determined through dedicated preclinical studies. The substitution of an acetic acid moiety at the 2-position of the 5-methyl-2H-indazole core will undoubtedly influence its physicochemical properties and biological activity. Future research should focus on elucidating the specific targets and therapeutic potential of this particular compound.

Molecular Target Elucidation and Interaction Studies of 2 5 Methyl 2h Indazol 2 Yl Acetic Acid

Functional Consequences of Target EngagementWithout the identification of a molecular target, the functional consequences of the engagement of 2-(5-methyl-2H-indazol-2-yl)acetic acid remain unknown.

Enzyme Inhibition or Activation Mechanisms

There is no available research data detailing the specific enzyme inhibition or activation mechanisms of this compound.

Receptor Agonism or Antagonism

There are no studies available that describe the agonistic or antagonistic effects of this compound on any specific receptors.

Signaling Pathway Perturbations Mediated by this compound

Scientific literature does not currently contain information regarding any signaling pathway perturbations mediated by this compound.

Structure Activity Relationship Sar and Design Principles for 2 5 Methyl 2h Indazol 2 Yl Acetic Acid Analogues

Systematic Modification of the Indazole Moiety and its Impact on Activity

The indazole ring is a critical component for the biological activity of this class of compounds, and its modification can lead to significant changes in potency and selectivity.

The substitution pattern on the indazole ring, particularly the placement of the methyl group and the acetic acid side chain, is a crucial factor in determining the biological activity of these compounds. The indazole nucleus has two nitrogen atoms, allowing for the formation of 1H- and 2H-isomers. In the case of 2-(5-methyl-2H-indazol-2-yl)acetic acid, the acetic acid moiety is attached to the N2 position. Generally, 1H-indazoles are thermodynamically more stable than their 2H-counterparts. However, the biological activity can vary significantly between the two isomers, depending on the specific target protein and the binding mode. For some targets, the 2H-indazole regioisomer may exhibit greater potency.

The position of the methyl group on the benzene (B151609) ring of the indazole is also a key determinant of activity. Moving the methyl group from the 5-position to other positions (4, 6, or 7) can alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with the biological target. For instance, a study on 6-indazolyl-2-picolinic acids as herbicides showed that substitution at the 4-position of the indazole ring resulted in better inhibitory activity, while 5-position substitution led to poor activity nih.govmdpi.com. This highlights the sensitivity of biological activity to the precise location of substituents on the indazole core.

Table 1: Hypothetical Impact of Positional Isomerism on the Biological Activity of Methyl-Indazole-Acetic Acid Analogues

| Compound | Isomer Type | Methyl Position | Expected Impact on Activity |

|---|---|---|---|

| 2-(5-methyl-1H-indazol-1-yl)acetic acid | 1H-indazole | 5 | Activity may be altered due to different spatial orientation of the acetic acid side chain. |

| 2-(4-methyl-2H-indazol-2-yl)acetic acid | 2H-indazole | 4 | Potentially higher activity based on findings in related heterocyclic compounds. |

| 2-(6-methyl-2H-indazol-2-yl)acetic acid | 2H-indazole | 6 | Activity may be influenced by steric and electronic effects at this position. |

This table is illustrative and based on general principles and findings from related but distinct chemical series, as direct comparative biological data for these specific isomers is not publicly available.

The introduction of various substituents on the indazole ring can modulate the physicochemical properties of the molecule, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn can influence its biological activity.

The nature of the substituent is critical. Electron-donating groups (e.g., methoxy, amino) and electron-withdrawing groups (e.g., chloro, trifluoromethyl) can have opposing effects on the electron density of the indazole ring system. A study on the synthesis of substituted indazole acetic acids revealed that the presence of electron-donating groups at the 5-position led to a reduction in reaction yield, potentially due to a decrease in the electrophilicity of a reaction intermediate. Conversely, electron-withdrawing groups at the 6-position were well-tolerated diva-portal.org. While this pertains to synthetic accessibility, it also hints at how electronic modifications can influence the molecule's properties. In the context of herbicidal 6-indazolyl-2-picolinic acids, compounds with electron-withdrawing substituents on the indazole ring demonstrated enhanced activity nih.govmdpi.com.

The position of the substituent is equally important. As noted earlier, the activity can be highly sensitive to the substitution pattern. A systematic exploration of different substituents at each available position on the indazole ring is necessary to build a comprehensive SAR profile.

Table 2: Predicted Influence of Substituents on the Indazole Ring of 2-(Indazol-2-yl)acetic Acid Analogues

| Position of Substitution | Substituent Type | Example | Predicted Effect on Activity |

|---|---|---|---|

| 4 | Electron-withdrawing | -Cl, -CF3 | Potentially increased activity. |

| 5 | Electron-donating | -OCH3, -NH2 | May decrease activity depending on the target. |

| 6 | Electron-withdrawing | -Cl, -CF3 | Generally well-tolerated and may enhance activity. |

This table is a predictive guide based on general medicinal chemistry principles and SAR findings from related indazole-containing molecules, not on direct experimental data for this compound analogues.

Role of the Acetic Acid Side Chain in Molecular Recognition

The acetic acid side chain is a crucial pharmacophoric element, likely involved in key interactions with the biological target, such as hydrogen bonding or ionic interactions.

Modification of the acetic acid side chain can provide valuable insights into the spatial requirements of the binding pocket. Increasing the chain length from acetic acid (n=1) to propionic acid (n=2) or butyric acid (n=3) alters the distance between the indazole core and the carboxylic acid group. This can affect the ability of the carboxylate to reach and interact with its binding site on the target protein. Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that for certain targets, a propionic acid side chain is optimal orientjchem.org.

Branching on the side chain, for example, by adding a methyl group to the alpha-carbon, can also have a significant impact. In some NSAIDs, this modification is known to enhance activity orientjchem.org. The stereochemistry of such branched analogues would also need to be considered, as biological systems often exhibit stereoselectivity.

The carboxylic acid group, while often essential for activity, can sometimes lead to poor pharmacokinetic properties, such as rapid metabolism or low cell permeability. Bioisosteric replacement of the carboxylic acid with other acidic functional groups can address these issues while maintaining or even improving biological activity.

Table 3: Common Bioisosteric Replacements for the Carboxylic Acid Moiety

| Bioisostere | Key Features | Potential Advantages |

|---|---|---|

| Tetrazole | Similar pKa to carboxylic acid, planar. | Increased metabolic stability, can enhance binding affinity. |

| Hydroxamic Acid | Acidic, can chelate metal ions. | Can introduce new binding interactions. |

| Sulfonamide | Weaker acid than carboxylic acid. | Can improve lipophilicity and cell permeability. |

Pharmacophore Hypothesis Generation for this compound Derivatives

A pharmacophore model is an abstract representation of the key molecular features that are necessary for biological activity. For the this compound series, a hypothetical pharmacophore can be proposed based on the structural elements discussed.

A likely pharmacophore model would include:

Aromatic/Hydrophobic Region: The indazole ring system, which can engage in hydrophobic and/or pi-stacking interactions with the target protein. The 5-methyl group contributes to this hydrophobic character.

Hydrogen Bond Acceptor: The N1 atom of the 2H-indazole ring is a potential hydrogen bond acceptor.

Hydrogen Bond Donor/Anionic Center: The carboxylic acid side chain, which can act as a hydrogen bond donor (in its protonated state) or form ionic interactions (in its deprotonated state).

The spatial arrangement of these features is critical. The distance and relative orientation between the indazole core and the carboxylic acid group, as well as the vector of the hydrogen bond acceptor on the indazole ring, would be key parameters in a 3D pharmacophore model. Such a model could be refined with experimental data from active and inactive analogues and used to guide the design of new compounds with improved activity and to virtually screen for novel derivatives.

Rational Design Principles for Enhanced Target Selectivity

Modification of the Indazole Core:

The substitution pattern on the indazole ring plays a pivotal role in determining both the potency and selectivity of its derivatives.

Substitution at the 5-Position: The methyl group at the 5-position of the indazole ring in the parent compound occupies a specific region within the target's binding pocket. Altering the size and electronic properties of this substituent can significantly impact selectivity. For instance, replacing the methyl group with larger, more lipophilic groups could enhance van der Waals interactions within a hydrophobic sub-pocket of the target enzyme, thereby increasing affinity and potentially selectivity. Conversely, introducing polar or hydrogen-bonding groups could facilitate interactions with specific amino acid residues present in the target's active site but not in off-targets. A study on the synthesis of substituted indazole acetic acids noted that electron-donating groups at the 5-position could influence the electronic properties of the indazole ring system. whiterose.ac.uk

Substitution at Other Positions: While the parent compound is substituted at the 5-position, exploration of other positions on the indazole ring is a valid strategy for enhancing selectivity. SAR studies on broader series of indazole derivatives have shown that substitution at the C-3 position is particularly critical for COX-2 selectivity. Introducing a carefully selected aromatic or heterocyclic moiety at this position can lead to a significant increase in selectivity. These modifications need to be finely tuned with respect to their electronic, lipophilic, and steric parameters to achieve optimal target engagement.

Modification of the N-2 Acetic Acid Side Chain:

The acetic acid moiety at the N-2 position is a crucial pharmacophoric element, often involved in key interactions with the target, such as forming salt bridges or hydrogen bonds with basic residues like arginine in the active site of COX enzymes.

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group, while important for activity, can sometimes lead to poor pharmacokinetic properties. Therefore, its replacement with bioisosteres is a common strategy in drug design. nih.govhyphadiscovery.comfigshare.comnih.govresearchgate.net For 2-(indazol-2-yl)acetic acid analogues, replacing the carboxylic acid with other acidic groups like tetrazoles or acyl sulfonamides can maintain the key interactions while potentially improving properties like metabolic stability and cell permeability. The choice of bioisostere can fine-tune the acidity and spatial arrangement of the interacting group, leading to enhanced selectivity. A study on indazole-5-carboxylic acid derivatives highlighted that the carboxylic acid functionality was of special importance for the inhibition of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH). nih.gov

Alteration of the Linker: The length and flexibility of the linker between the indazole core and the acidic group can also be modulated. Varying the length of the alkyl chain or introducing conformational constraints can optimize the positioning of the acidic headgroup within the active site to maximize selective interactions.

Introduction of Selectivity-Enhancing Moieties:

A widely successful strategy in the design of selective COX-2 inhibitors has been the incorporation of a sulfonamide or methylsulfonyl group. nih.govsemanticscholar.org

Addition of a Sulfonyl-Containing Aryl Group: For N-2 substituted indazoles, the introduction of a 4-sulfonylphenyl or a related group has been shown to be highly effective in achieving COX-2 selectivity. This bulky group can fit into the larger hydrophobic side pocket of the COX-2 active site, which is sterically hindered in COX-1 by the presence of isoleucine instead of valine. A study on (aza)indazole derivatives identified a sulfonylamide derivative as the most selective COX-2 inhibitor in their series. Therefore, a rational design approach for this compound analogues would involve the incorporation of such a moiety, for instance, by modifying the acetic acid side chain or by substitution at the C-3 position.

The following table summarizes the general principles for enhancing target selectivity based on the available literature for indazole derivatives.

| Structural Modification | Rationale for Enhanced Selectivity | Potential Target Interaction |

| Indazole Core | ||

| Varying substituent at C-5 | Modulate steric and electronic fit in a specific sub-pocket of the target. | van der Waals, hydrophobic interactions. |

| Introducing substituents at C-3 | Exploit differences in the size and shape of the active sites between target and off-target proteins. | Hydrophobic and aromatic interactions. |

| N-2 Side Chain | ||

| Bioisosteric replacement of COOH | Maintain key ionic/H-bond interactions while improving pharmacokinetic properties and fine-tuning acidity. | Ionic bonds, hydrogen bonds. |

| Altering the linker length/rigidity | Optimize the position of the acidic headgroup for selective interactions. | Conformational restriction. |

| Addition of Moieties | ||

| Incorporating a 4-sulfonylphenyl group | Utilize the larger hydrophobic side pocket present in some targets (e.g., COX-2) but not in off-targets (e.g., COX-1). | Hydrophobic and polar interactions within the selectivity pocket. |

By systematically applying these rational design principles, it is possible to develop analogues of this compound with significantly improved selectivity for their intended biological target, leading to potentially safer and more effective therapeutic agents.

Preclinical Pharmacokinetic and Metabolic Profiling of 2 5 Methyl 2h Indazol 2 Yl Acetic Acid

In Vitro Metabolic Stability Studies

In vitro metabolic stability studies are crucial in early drug discovery to predict a compound's metabolic clearance in the body. These assays typically involve incubating the compound with liver fractions to simulate the metabolic processes that occur in the liver.

Microsomal and Hepatocyte Stability Assessments

The stability of a new chemical entity is commonly evaluated using liver microsomes and hepatocytes. researchgate.netwuxiapptec.com Microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, making them a cost-effective and high-throughput screening tool. wuxiapptec.com Hepatocytes, which are the main cell type in the liver, contain both Phase I and Phase II enzymes, as well as transporters, offering a more comprehensive model of liver metabolism. researchgate.netwuxiapptec.com

The general procedure for these assessments involves incubating the test compound with either microsomes or hepatocytes and monitoring its disappearance over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance is then used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 1: Representative Data Table for Microsomal Stability Assessment (Hypothetical)

| Compound | Microsomal Protein (mg/mL) | Incubation Time (min) | % Remaining | In Vitro t½ (min) |

| Compound X | 0.5 | 0 | 100 | 25 |

| 5 | 85 | |||

| 15 | 60 | |||

| 30 | 35 | |||

| 60 | 10 |

Identification of Primary Metabolites

During metabolic stability assays, samples are also analyzed to identify the chemical structures of the primary metabolites formed. This is essential for understanding the metabolic pathways of a compound and for identifying any potentially reactive or pharmacologically active metabolites. High-resolution mass spectrometry is a key tool for elucidating the structures of these metabolites.

In Vivo Absorption, Distribution, and Elimination in Preclinical Species

Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models to understand their absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism.

Tissue Distribution Studies

Tissue distribution studies are conducted to determine how a compound and its metabolites distribute throughout the body after administration. This information is critical for identifying target organs for efficacy and potential toxicity. These studies typically involve administering a radiolabeled version of the compound to preclinical species and measuring the radioactivity in various tissues at different time points.

Enzyme Systems Involved in Metabolism of 2-(5-methyl-2H-indazol-2-yl)acetic acid

Identifying the specific enzymes responsible for a compound's metabolism is a critical step in preclinical profiling. This is often referred to as "reaction phenotyping." The primary enzyme systems involved in drug metabolism are the cytochrome P450 (CYP) superfamily of enzymes.

To identify the specific CYP enzymes involved, several in vitro approaches can be used:

Recombinant Human CYP Enzymes: The compound is incubated individually with a panel of recombinant human CYP enzymes to see which ones metabolize it.

Chemical Inhibition: The compound is incubated with human liver microsomes in the presence of known selective inhibitors for specific CYP enzymes. A reduction in metabolism in the presence of a specific inhibitor suggests the involvement of that enzyme.

Understanding the specific CYP enzymes involved is crucial for predicting potential drug-drug interactions, where co-administered drugs might compete for the same metabolic enzymes, leading to altered drug exposure and potential adverse effects.

Cytochrome P450 (CYP) Isozyme Characterization

The characterization of which specific CYP isozymes are involved in the metabolism of a new compound is a key step in preclinical development. This information helps to predict potential drug-drug interactions and understand inter-individual variability in drug response. The major human CYP isozymes responsible for the metabolism of most drugs include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov Studies to determine the role of these enzymes typically involve in vitro experiments using human liver microsomes or recombinant human CYP isozymes.

Despite the importance of this data, there is no publicly available information detailing which CYP isozymes are responsible for the metabolism of this compound.

Conjugation Reactions (e.g., glucuronidation, sulfation)

Conjugation reactions represent a significant pathway for the metabolism and elimination of many xenobiotics, including therapeutic agents. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are the most common conjugation reactions. These processes typically result in the formation of inactive, water-soluble metabolites that are readily excreted in the urine or bile.

Specific details regarding the susceptibility of this compound to glucuronidation, sulfation, or other conjugation reactions are not available in the current body of scientific literature.

Computational Chemistry and Modeling Approaches for 2 5 Methyl 2h Indazol 2 Yl Acetic Acid

Molecular Docking Simulations with Putative Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a small molecule (ligand), such as 2-(5-methyl-2H-indazol-2-yl)acetic acid, might bind to the active site of a protein target. Studies on various indazole derivatives have shown their potential to inhibit a range of protein targets, particularly protein kinases, which are often implicated in cancer and inflammatory diseases. nih.govnih.gov

Putative targets for indazole derivatives frequently include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora kinases, and Hypoxia-Inducible Factor-1α (HIF-1α). nih.govnih.govnih.gov Docking studies of compounds structurally related to this compound into the ATP-binding pocket of these kinases often reveal a common set of interactions that are critical for binding affinity.

The analysis of ligand-protein interactions is fundamental to understanding the molecular basis of a compound's activity. For indazole derivatives, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking.

Hydrogen Bonding: The indazole core, with its nitrogen atoms, is a key hydrogen bond donor and acceptor. The acetic acid moiety of this compound provides an additional strong hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl oxygen). These groups can form crucial hydrogen bonds with amino acid residues in the hinge region of kinase active sites, such as glutamate (B1630785) and alanine. nih.gov

Hydrophobic Interactions: The methyl group on the indazole ring and the bicyclic ring system itself can engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine within the protein's active site. nih.gov

Pi-Stacking and Pi-Alkyl Interactions: The aromatic indazole ring can participate in π-π stacking interactions with aromatic residues like phenylalanine and tyrosine. nih.govrsc.org Additionally, π-alkyl interactions can occur between the indazole ring and alkyl side chains of amino acids. rsc.org

These interactions collectively contribute to the stability of the ligand-protein complex and are a primary determinant of the compound's inhibitory potency.

Based on docking studies of similar indazole compounds, a plausible binding mode for this compound within a kinase active site, such as VEGFR-2, can be predicted. nih.govnih.gov The indazole ring would likely orient itself within the hydrophobic pocket, with the acetic acid group extending towards the solvent-exposed region. The nitrogen atoms of the indazole could form hydrogen bonds with the backbone amide groups of the hinge region residues. The carboxylic acid group would be available to form additional hydrogen bonds or ionic interactions with charged residues like lysine (B10760008) or arginine at the entrance of the active site. nih.gov

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Indazole Nitrogen Atoms | Alanine, Cysteine (Hinge Region) |

| Hydrogen Bonding | Carboxylic Acid (OH and C=O) | Lysine, Aspartate, Glutamate |

| Hydrophobic/van der Waals | Indazole Ring, Methyl Group | Valine, Leucine, Isoleucine |

| Pi-Stacking | Indazole Aromatic Ring | Phenylalanine, Tyrosine |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the predicted binding mode and to analyze the conformational changes in both the ligand and the protein. nih.govbohrium.com

For a compound like this compound, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The simulation would track the movements of all atoms in the system, providing information on the flexibility of the ligand and the protein. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF).

RMSD: This parameter measures the average deviation of the protein backbone or the ligand's heavy atoms from their initial positions over the course of the simulation. A stable RMSD value for the ligand indicates that it remains bound in a consistent conformation within the active site. tandfonline.com

RMSF: This parameter measures the fluctuation of individual amino acid residues or atoms of the ligand. It helps to identify regions of the protein that are flexible and how the ligand's flexibility is constrained upon binding.

MD simulations of indazole derivatives bound to protein kinases have demonstrated that the key hydrogen bonds formed in the initial docking pose are often maintained throughout the simulation, confirming the stability of the interaction. bohrium.comtandfonline.com The simulations also reveal the role of water molecules in mediating ligand-protein interactions.

| Parameter | Typical Value/Condition |

|---|---|

| Simulation Time | 50 - 200 nanoseconds |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | Explicit water (e.g., TIP3P) |

| Temperature | 300 K (physiological) |

| Pressure | 1 atm (constant pressure) |

| Ensemble | NPT (isothermal-isobaric) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are most influential for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model for a series of indazole derivatives, including this compound, would involve several steps. First, a dataset of indazole compounds with experimentally measured biological activity (e.g., IC50 values) against a specific target is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netwindows.net The goal is to create a model that can accurately predict the activity of compounds not included in the initial training set.

The choice of molecular descriptors is critical for the development of a robust QSAR model. For indazole derivatives, a combination of 2D and 3D descriptors is often employed. nih.govgrowingscience.com

Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall connectivity indices). nih.gov

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Spatial Descriptors: These describe the 3D shape and size of the molecule (e.g., molecular volume, surface area).

Thermodynamic Descriptors: These include properties like logP (lipophilicity) and molar refractivity.

Once a QSAR model is developed, it must be rigorously validated to ensure its predictive power. Statistical validation involves both internal and external validation methods.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness and stability. nih.gov

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The squared correlation coefficient (R²) between the predicted and experimental activities of the test set is a key metric. nih.gov

A statistically significant and predictive QSAR model can be a valuable tool for guiding the design of new indazole derivatives with improved biological activity.

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Topological | Wiener Index, Zagreb Index | Molecular branching and connectivity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution and reactivity |

| Spatial (3D) | Molecular Surface Area, Volume | Molecular size and shape |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness of fit of the model. | > 0.6 |

| Cross-validated R² | q² | Assesses the predictive ability of the model through internal validation. | > 0.5 |

| Standard Error of Estimate | SEE | Measures the deviation of the predicted values from the experimental values. | Low value |

| Fischer's Test Value | F | Indicates the statistical significance of the model. | High value |

In Silico Prediction of Pharmacokinetic Parameters

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters is a critical step in evaluating the drug-likeness of a molecule. Various computational models and software are used to estimate these properties based on the molecular structure of this compound. These predictions help to identify potential liabilities early in the development process.

Detailed research findings on the specific pharmacokinetic parameters for this compound are not extensively published. However, computational tools can generate predictions for key ADME descriptors. These parameters are typically calculated using algorithms that rely on quantitative structure-property relationships (QSPR) derived from large datasets of experimentally characterized compounds.

Key predicted pharmacokinetic parameters include:

Molecular Weight (MW): A fundamental property influencing diffusion and transport.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects solubility and membrane permeability.

Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule, which correlates with transport properties and cell permeability.

Aqueous Solubility (LogS): Predicts the solubility of the compound in water, a key factor for absorption.

Blood-Brain Barrier (BBB) Permeability: Indicates the likelihood of the compound crossing into the central nervous system.

Human Intestinal Absorption (HIA): Estimates the percentage of the compound that will be absorbed from the gut.

Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to inhibit key metabolic enzymes (e.g., CYP2D6, CYP3A4), which could lead to drug-drug interactions.

The table below presents a set of representative in silico predictions for the pharmacokinetic profile of this compound, based on standard computational models.

Table 1: Predicted Pharmacokinetic Parameters for this compound Note: These values are generated from computational models and serve as estimations.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 190.19 g/mol | Influences size-related diffusion and transport. |

| LogP | 1.5 - 2.5 | Indicates moderate lipophilicity, favorable for membrane permeability. |

| TPSA | 59.8 Ų | Suggests good potential for oral bioavailability. |

| Aqueous Solubility (LogS) | -3.0 to -4.0 | Moderately soluble in water. |

| BBB Permeability | Low to Medium | Unlikely to significantly penetrate the central nervous system. |

| Human Intestinal Absorption | > 85% | High probability of being well-absorbed from the intestine. |

| CYP2D6 Inhibitor | Unlikely | Low risk of metabolic interactions involving the CYP2D6 enzyme. |

Quantum Chemical Calculations for Electronic Structure Analysis

Methodology: A common approach involves optimizing the molecular geometry using a functional like B3LYP with a basis set such as 6-311++G(d,p). tandfonline.com This level of theory provides a reliable balance between accuracy and computational cost for organic molecules. From the optimized structure, several key electronic properties can be determined.

Key Electronic Properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. tandfonline.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), which are important for predicting intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer, hyperconjugative interactions, and the stability arising from electron delocalization within the molecule. tandfonline.com For the indazole ring system, NBO analysis can quantify the delocalization of π-electrons across the bicyclic structure.

The table below summarizes typical electronic structure parameters that would be derived from a DFT calculation on a molecule like this compound, with illustrative values based on published data for a similar indazole derivative. tandfonline.com

Table 2: Calculated Electronic Properties for an Indazole Acetic Acid Derivative Note: These values are illustrative and based on DFT calculations (B3LYP/6-311++G) for the closely related compound 2-(5-nitro-1-H-indazol-1-yl) acetic acid to exemplify the expected electronic structure. tandfonline.com

| Parameter | Illustrative Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Indicates the energy of the outermost electrons and electron-donating capability. |

| LUMO Energy | ~ -2.5 eV | Indicates the energy of the lowest available electron orbital and electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | A relatively large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | ~ 3.0 - 5.0 Debye | Indicates significant molecular polarity, affecting solubility and intermolecular forces. |

These quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound, providing a theoretical foundation for its observed chemical behavior and potential applications.

Analytical Methodologies for Research Applications of 2 5 Methyl 2h Indazol 2 Yl Acetic Acid

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are fundamental for separating 2-(5-methyl-2H-indazol-2-yl)acetic acid from starting materials, byproducts, or degradants. These techniques are pivotal for assessing the purity of synthesized batches and for quantifying the compound in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A typical method development would involve reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid group is protonated. Detection is commonly achieved using a UV detector, monitoring at a wavelength where the indazole ring exhibits strong absorbance. While HPLC is the standard for purity determination of such compounds, specific, validated methods for this compound are not extensively detailed in published research literature.

Gas Chromatography (GC) for Specific Applications

Gas Chromatography (GC) is generally less suited for the direct analysis of polar, non-volatile carboxylic acids like this compound due to their low volatility and potential for thermal degradation in the injector port. For GC analysis to be feasible, a derivatization step is typically required to convert the carboxylic acid group into a more volatile and thermally stable ester, such as a methyl or silyl (B83357) ester. This approach might be used for specific applications, such as detecting trace amounts of the compound in certain sample matrices where GC offers superior resolution or sensitivity. However, dedicated GC methods for this specific compound are not commonly reported in scientific literature.

Spectroscopic Characterization Methods in Research

Spectroscopic methods are indispensable for the structural confirmation of this compound, providing detailed information about its atomic composition, connectivity, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectra provide definitive confirmation of the structure. In a synthesis described in patent literature, ¹H NMR spectroscopy was used to confirm the identity of the compound. The resulting chemical shifts and multiplicities correspond to the expected protons on the indazole ring system, the methyl group, and the acetic acid moiety.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.01 | s | 1H | H-3 (indazole ring) |

| 7.42 | s | 1H | H-4 (indazole ring) |

| 7.37 | d | 1H | H-7 (indazole ring) |

| 7.03 | d | 1H | H-6 (indazole ring) |

| 5.14 | s | 2H | CH₂ (acetic acid) |

| 2.41 | s | 3H | CH₃ (methyl group) |

Solvent: CDCl₃

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to corroborate its elemental composition. Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically leaves the molecular ion intact. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would confirm the molecular weight. In one documented synthesis, mass spectrometry confirmed the expected molecular weight.

Mass Spectrometry Data for this compound

| Ionization Mode | Observed m/z | Species |

|---|

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental for the structural elucidation and characterization of chemical compounds. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The vibrational spectrum is a unique property of a molecule and serves as a molecular "fingerprint". wiley.com For this compound, characteristic absorption bands are expected for its carboxylic acid, indazole ring, and methyl group components. The interpretation of its IR spectrum involves identifying key stretching and bending vibrations. wiley.com

Key functional groups and their expected IR absorption ranges include:

Carboxylic Acid: This group gives rise to a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹. The C=O stretching vibration appears as a strong, sharp peak typically between 1730 and 1700 cm⁻¹. The C-O stretch is usually found in the 1320-1210 cm⁻¹ region.

Aromatic C-H and C=C Bonds: The C-H stretching vibrations of the indazole ring are expected just above 3000 cm⁻¹. The C=C ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ range.

Aliphatic C-H Bonds: The methyl (CH₃) and methylene (B1212753) (CH₂) groups from the methyl substituent and the acetic acid moiety will show C-H stretching vibrations in the 3000-2850 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |

| Carbonyl | C=O Stretch | 1730 - 1700 | Strong, Sharp |

| Aromatic C=C | C=C Ring Stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV spectrum of this compound is expected to be dominated by the electronic transitions of the substituted indazole ring system. The acetic acid moiety itself does not significantly absorb in the standard UV-Vis range of 200-800 nm. researchgate.netnist.gov The spectrum of the related compound, 2-methyl-2H-indazole, shows distinct absorption maxima (λmax), which can serve as an estimate for the subject compound. nist.gov

Table 2: Expected Ultraviolet-Visible (UV-Vis) Spectral Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Indazole Ring | π → π* | ~230 - 290 |

Bioanalytical Method Development for Preclinical Samples

The development and validation of bioanalytical methods are essential for the quantitative determination of drug candidates and their metabolites in biological matrices. wum.edu.pl These methods are critical in preclinical studies to assess the pharmacokinetic profile of a compound. For this compound, robust bioanalytical procedures are necessary to ensure the reliability and accuracy of concentration measurements in samples from toxicokinetic and pharmacokinetic studies. europa.eu The methods must be selective, sensitive, accurate, and reproducible. researchgate.net

Sample Preparation Techniques

Effective sample preparation is a prerequisite for successful bioanalysis, aiming to isolate the analyte of interest from complex biological matrices like plasma, serum, or tissue homogenates. researchgate.net This process minimizes matrix effects, which can interfere with analyte quantification, particularly in mass spectrometry-based assays. nih.gov Common techniques include protein precipitation and liquid-liquid extraction.

Protein Precipitation (PPT) Protein precipitation is a straightforward and rapid method for removing proteins from biological samples. thermofisher.com It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma or serum sample. This denatures the proteins, causing them to precipitate out of the solution. After centrifugation, the supernatant containing the analyte can be collected for analysis. While fast and simple, this method may result in less clean extracts compared to other techniques, potentially leading to higher matrix effects. thermofisher.com

Liquid-Liquid Extraction (LLE) Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the biological sample) and an organic solvent. nih.gov The pH of the aqueous phase can be adjusted to ensure the analyte is in a neutral, more organic-soluble form. For this compound, which is an acidic compound, adjusting the pH to be below its pKa would facilitate its extraction into an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether. LLE generally provides a cleaner sample than PPT and can concentrate the analyte, thereby improving sensitivity. ijper.org

Table 3: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Protein removal via denaturation with an organic solvent. thermofisher.com | Fast, simple, generic. | Less clean extract, potential for significant matrix effects. thermofisher.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between aqueous and immiscible organic phases based on solubility. nih.gov | Cleaner extracts, analyte concentration is possible, reduced matrix effects. | More time-consuming, requires solvent optimization. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and robustness. bioanalysis-zone.com This technique couples the separation power of liquid chromatography with the highly selective detection capabilities of tandem mass spectrometry.

Liquid Chromatography (LC) High-performance liquid chromatography (HPLC) is used to separate the analyte from endogenous matrix components and any potential metabolites. lcms.cz For a molecule like this compound, reversed-phase chromatography is typically employed. A C18 stationary phase is a common first choice for method development. lcms.cz The mobile phase usually consists of a mixture of an aqueous solvent (often water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent (such as acetonitrile or methanol). nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient separation and timely elution of the analyte. nih.gov

Mass Spectrometry (MS/MS) Tandem mass spectrometry is used for detection and quantification. nih.gov Electrospray ionization (ESI) is a common ionization technique for polar molecules like the target compound. The analysis is typically performed in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. In MRM, a specific precursor ion (typically the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This specific precursor-to-product ion transition is unique to the analyte, minimizing interference from other compounds in the matrix. bioanalysis-zone.com

Table 4: Exemplary LC-MS/MS Parameters for Quantification of this compound

| Parameter | Typical Condition | Purpose |

| LC System | ||

| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) nih.gov | Separation of analyte from matrix components. |

| Mobile Phase A | Water + 0.1% Formic Acid lcms.cz | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid nih.gov | Organic component of the mobile phase. |

| Flow Rate | 0.4 - 0.8 mL/min ijper.orgnih.gov | Controls the speed of separation. |

| Injection Volume | 5 - 10 µL | Volume of prepared sample introduced into the system. |

| MS/MS System | ||

| Ionization Source | Electrospray Ionization (ESI) | Generates gas-phase ions from the analyte. |

| Polarity | Negative or Positive Ion Mode | Depends on which mode provides better sensitivity for the analyte. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Precursor Ion (Q1) | [M-H]⁻ or [M+H]⁺ | Mass of the intact ionized molecule. |

| Product Ion (Q3) | Specific fragment ion | A characteristic fragment of the precursor ion used for confirmation and quantification. |

Application of 2 5 Methyl 2h Indazol 2 Yl Acetic Acid As a Chemical Probe and Tool Compound

Use in Phenotypic Screening Assays

No published studies were found that report the inclusion of 2-(5-methyl-2H-indazol-2-yl)acetic acid in phenotypic screening campaigns. Phenotypic screening involves testing compounds in cell-based or organism-based models to identify agents that produce a desired biological effect without a preconceived target. There is no data available to indicate that this specific compound has been evaluated in such assays to uncover potential biological activities.

Future Directions and Research Perspectives for 2 5 Methyl 2h Indazol 2 Yl Acetic Acid Research

Exploration of Novel Biological Mechanisms

The indazole nucleus is a versatile pharmacophore, with derivatives exhibiting anti-inflammatory, anticancer, and analgesic properties, among others. frontiersin.org While the specific biological targets of 2-(5-methyl-2H-indazol-2-yl)acetic acid are not extensively characterized in publicly available literature, its structural motifs suggest several avenues for investigation.

Future research could focus on identifying and validating novel molecular targets. Given the known activities of other indazole derivatives, promising areas of exploration include:

Kinase Inhibition: Many indazole-containing compounds are potent kinase inhibitors. sapient.bio Screening this compound against a broad panel of kinases could uncover novel inhibitory activities relevant to oncology or inflammatory diseases.

Modulation of Inflammatory Pathways: The anti-inflammatory potential of indazole derivatives is well-documented. frontiersin.org Future studies could investigate the effect of this compound on key inflammatory mediators such as cyclooxygenases (COX), lipoxygenases (LOX), or pro-inflammatory cytokines.

Ion Channel Modulation: Certain heterocyclic compounds are known to interact with ion channels. Investigating the effect of this compound on various ion channels could reveal novel mechanisms of action relevant to neurological or cardiovascular conditions.

The following table outlines potential biological targets for future investigation based on the activities of structurally related compounds.

| Potential Target Class | Examples of Specific Targets | Therapeutic Area |

| Protein Kinases | VEGFR, FGFR, Pim kinase, ERK1/2 | Oncology, Inflammation |

| Inflammatory Enzymes | COX-2, 5-LOX, PI3Kδ | Inflammation, Pain |

| G-Protein Coupled Receptors | mGlu5 | Neurological Disorders |

| Ion Channels | TRPA1, TRPV1 | Pain, Neurological Disorders |

Integration with Advanced Omics Technologies (e.g., transcriptomics, metabolomics)

To elucidate the mechanism of action of this compound on a systemic level, the integration of advanced omics technologies is a promising future direction. These high-throughput methods can provide a comprehensive overview of the molecular changes induced by the compound in biological systems. worldscholarsreview.orgbiobide.com

Transcriptomics: RNA sequencing (RNA-Seq) can be employed to analyze changes in gene expression in cells or tissues treated with the compound. This can help identify signaling pathways and biological processes that are modulated, offering clues to its mechanism of action. nih.gov For instance, transcriptomic analysis could reveal the upregulation of anti-inflammatory genes or the downregulation of genes involved in cell proliferation.

Metabolomics: By profiling the complete set of small-molecule metabolites, metabolomics can provide a functional readout of the cellular state following compound treatment. nih.gov This could be particularly useful in identifying metabolic pathways that are perturbed, which is a hallmark of many diseases, including cancer. For example, metabolomic studies on kinase inhibitors have revealed resistance-associated metabolic events. mdpi.comnih.gov

Proteomics: Quantitative proteomics can be used to identify protein targets of the compound and to understand how it affects protein expression and post-translational modifications. uef.fi Techniques like thermal proteome profiling can be used for target deconvolution, while phosphoproteomics can shed light on the compound's impact on kinase signaling pathways. acs.org

The table below suggests potential omics studies for this compound.

| Omics Technology | Proposed Application | Potential Insights |

| Transcriptomics (RNA-Seq) | Profiling gene expression changes in cancer cell lines or immune cells treated with the compound. | Identification of modulated signaling pathways and gene regulatory networks. |

| Metabolomics (LC-MS, NMR) | Analyzing metabolic shifts in biological systems exposed to the compound. | Understanding the impact on cellular metabolism and identifying biomarkers of response. |

| Proteomics (Mass Spectrometry) | Target identification using chemical proteomics; analysis of protein expression and post-translational modifications. | Uncovering direct binding partners and downstream effects on protein signaling. |

Development of Next-Generation Analogues for Mechanistic Research

The synthesis of novel analogues of this compound is a crucial step in understanding its structure-activity relationship (SAR) and for developing more potent and selective compounds for mechanistic studies. nih.gov

Future synthetic efforts could explore modifications at several positions:

The Indazole Ring: Substitution at other positions of the indazole ring could modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced biological activity or selectivity.

The Acetic Acid Side Chain: The carboxylic acid moiety is a key feature that can be modified to explore its role in target binding. Esterification, amidation, or replacement with other acidic bioisosteres could be investigated.

The Methyl Group: While the methyl group at the 5-position is a defining feature, its replacement with other small alkyl or electron-withdrawing/donating groups could fine-tune the compound's properties.

The following table summarizes potential structural modifications for the development of next-generation analogues.

| Modification Site | Proposed Chemical Changes | Rationale |

| Indazole Ring | Introduction of halogens, methoxy, or nitro groups at positions 3, 4, 6, or 7. | To probe electronic and steric effects on target binding. |

| Acetic Acid Moiety | Conversion to methyl or ethyl esters, amides, or replacement with tetrazole. | To investigate the importance of the carboxylic acid for activity and to modify physicochemical properties. |

| 5-Methyl Group | Replacement with ethyl, trifluoromethyl, or cyano groups. | To explore the impact of size and electronic nature at this position on biological activity. |

Collaborative Research Opportunities and Interdisciplinary Approaches

The comprehensive investigation of this compound and its future derivatives will benefit significantly from collaborative and interdisciplinary research.

Academia-Industry Partnerships: Collaboration between academic research groups with expertise in synthesis and biological screening and pharmaceutical companies with resources for drug development and clinical trials could accelerate the translation of basic research findings.

Integration of Computational Chemistry: The use of computational modeling and in silico screening can aid in the rational design of new analogues and in predicting their binding modes with potential targets. This can help prioritize synthetic efforts and reduce the cost and time of research.

Chemical Biology Approaches: The development of chemical probes based on the this compound scaffold could be a powerful tool for target identification and validation in a cellular context. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-(5-methyl-2H-indazol-2-yl)acetic acid, and how can reaction by-products be minimized?

- Methodological Answer : The synthesis typically involves coupling indazole derivatives with acetic acid precursors. For example, analogous routes (e.g., preparation of 2-(2-aminoethoxy)ethoxy acetic acid) use stepwise alkylation and hydrolysis under controlled conditions to minimize side reactions . Key steps include:

- Step 1 : Reacting 5-methylindazole with chloroacetic acid derivatives in a polar aprotic solvent (e.g., DMF) at 60–80°C.

- Step 2 : Neutralizing excess reagents via aqueous workup and purifying via recrystallization or column chromatography to reduce by-products.

Challenges like combustion risks or unstable intermediates require inert atmospheres (e.g., nitrogen) and slow reagent addition. Monitoring reaction progress via TLC or HPLC is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and confirms bond formation .